molecular formula C9H10O3 B2383788 Methyl 2-(hydroxymethyl)benzoate CAS No. 41150-46-3

Methyl 2-(hydroxymethyl)benzoate

Cat. No.: B2383788
CAS No.: 41150-46-3
M. Wt: 166.176
InChI Key: CPWIWKDXZSJHHG-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)benzoate, also known as methyl salicylate, 2-(methoxycarbonyl)phenol or 2-carbomethoxyphenol, belongs to the class of organic compounds known as o-hydroxybenzoic acid esters . These are benzoic acid esters where the benzene ring is ortho-substituted with a hydroxy group .


Molecular Structure Analysis

The molecular formula of this compound is C9H10O3 . It has an average mass of 166.174 Da and a monoisotopic mass of 166.062988 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 302.3±25.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.3±3.0 kJ/mol . The flash point is 133.1±15.9 °C . The index of refraction is 1.543 . The molar refractivity is 44.5±0.3 cm³ .

Scientific Research Applications

Catalytic Reduction Studies

Methyl 2-(hydroxymethyl)benzoate has been studied in the context of catalytic reduction. King and Strojny (1982) explored the reduction of methyl benzoate and benzoic acid on yttrium oxide, monitoring the formation and reduction of surface benzoate and methoxide during the reaction. This study provides insights into the reduction pathways of benzoate esters to benzaldehyde, highlighting the role of hydrogen transfer from the gas phase to the product via surface hydroxyl groups (King & Strojny, 1982).

Extraction Solvent in Microextraction

Kagaya and Yoshimori (2012) identified methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction (DLLME), demonstrating its application in the preconcentration of various elements, including copper(II). The study emphasizes the effectiveness of methyl benzoate in enabling rapid and quantitative extraction at specific pH levels, with implications for the determination of elements in water samples (Kagaya & Yoshimori, 2012).

Role in Solid Phase Synthesis

In the field of nucleic acid synthesis, Kempe et al. (1982) investigated the selective benzoylation at the cis 2',3'-diols of protected ribonucleosides, using methyl benzoate derivatives. Their research contributed to the development of new methods for the synthesis of oligoribonucleotides, highlighting the utility of 2'-benzoates as protecting groups in the synthesis of DNA-RNA mixtures (Kempe et al., 1982).

Photophysical Property Studies

The photophysical properties of methyl benzoate derivatives have been a subject of study. For example, Kim et al. (2021) synthesized derivatives such as methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and analyzed their luminescence properties in various solvents. This research offers valuable insights into the photophysical characteristics of methyl benzoate derivatives, potentially contributing to the development of luminescent materials (Kim et al., 2021).

Applications in Corrosion Inhibition

Arrousse et al. (2021) conducted a study on the synthesis of methyl benzoate derivatives and their role as inhibitors against corrosion of mild steel in acidic media. This research provides a theoretical and experimental foundation for the application of these compounds as corrosion inhibitors, demonstrating their protective effect on steel surfaces (Arrousse et al., 2021).

Safety and Hazards

Methyl 2-(hydroxymethyl)benzoate is harmful if swallowed and harmful to aquatic life . Precautionary measures include avoiding release to the environment, avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .

Properties

IUPAC Name

methyl 2-(hydroxymethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWIWKDXZSJHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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